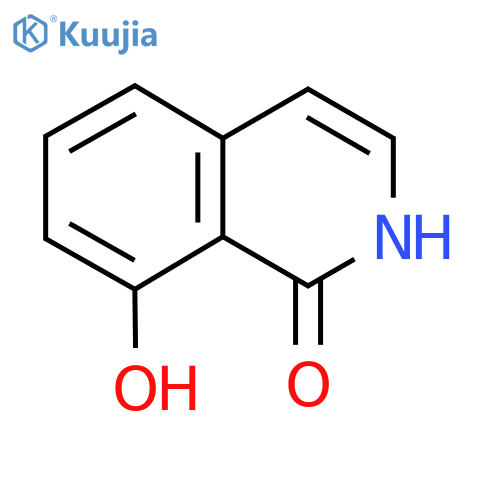

Cas no 1344148-46-4 (8-Hydroxyisoquinolin-1(2H)-one)

8-Hydroxyisoquinolin-1(2H)-one 化学的及び物理的性質

名前と識別子

-

- 8-Hydroxyisoquinolin-1(2H)-one

- 1(2H)-Isoquinolinone, 8-hydroxy-

- FCH1597928

- 8-hydroxy-1,2-dihydroisoquinolin-1-one

- AX8265738

- 1344148-46-4

- AKOS016353042

- CS-0361645

- Isoquinoline-1,8-diol

- SCHEMBL11775257

- 8-hydroxy-2H-isoquinolin-1-one

- F75310

-

- インチ: 1S/C9H7NO2/c11-7-3-1-2-6-4-5-10-9(12)8(6)7/h1-5,11H,(H,10,12)

- InChIKey: OZRLOXHZXGCERL-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC2C=CNC(C=21)=O

計算された属性

- せいみつぶんしりょう: 161.047678466g/mol

- どういたいしつりょう: 161.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 49.3

8-Hydroxyisoquinolin-1(2H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM238629-1g |

8-Hydroxyisoquinolin-1(2H)-one |

1344148-46-4 | 97% | 1g |

$*** | 2023-03-30 | |

| Aaron | AR00KT0E-1g |

8-hydroxy-1,2-dihydroisoquinolin-1-one |

1344148-46-4 | 97% | 1g |

$612.00 | 2025-02-13 | |

| Chemenu | CM238629-1g |

8-Hydroxyisoquinolin-1(2H)-one |

1344148-46-4 | 97% | 1g |

$688 | 2021-08-04 | |

| Alichem | A189007378-1g |

8-Hydroxyisoquinolin-1(2H)-one |

1344148-46-4 | 97% | 1g |

646.37 USD | 2021-06-01 | |

| Aaron | AR00KT0E-250mg |

8-hydroxy-1,2-dihydroisoquinolin-1-one |

1344148-46-4 | 97% | 250mg |

$227.00 | 2025-02-13 | |

| Aaron | AR00KT0E-100mg |

8-hydroxy-1,2-dihydroisoquinolin-1-one |

1344148-46-4 | 97% | 100mg |

$134.00 | 2025-02-13 | |

| 1PlusChem | 1P00KSS2-100mg |

8-hydroxy-1,2-dihydroisoquinolin-1-one |

1344148-46-4 | 97% | 100mg |

$125.00 | 2023-12-22 | |

| 1PlusChem | 1P00KSS2-250mg |

8-hydroxy-1,2-dihydroisoquinolin-1-one |

1344148-46-4 | 97% | 250mg |

$211.00 | 2023-12-22 | |

| 1PlusChem | 1P00KSS2-1g |

8-hydroxy-1,2-dihydroisoquinolin-1-one |

1344148-46-4 | 97% | 1g |

$586.00 | 2023-12-22 | |

| A2B Chem LLC | AJ69618-100mg |

8-Hydroxyisoquinolin-1(2H)-one |

1344148-46-4 | 97% | 100mg |

$111.00 | 2024-04-20 |

8-Hydroxyisoquinolin-1(2H)-one 関連文献

-

Fang-Xin Wang,Jia-Lei Yan,Zhixin Liu,Tingshun Zhu,Yingguo Liu,Shi-Chao Ren,Wen-Xin Lv,Zhichao Jin,Yonggui Robin Chi Chem. Sci. 2021 12 10259

8-Hydroxyisoquinolin-1(2H)-oneに関する追加情報

Introduction to 8-Hydroxyisoquinolin-1(2H)-one (CAS No. 1344148-46-4)

8-Hydroxyisoquinolin-1(2H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 1344148-46-4, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the isoquinoline family, a class of molecules known for their diverse biological activities and structural complexity. The presence of both hydroxyl and carbonyl functional groups in its structure imparts unique reactivity and potential applications in drug design and synthesis.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently encountered in natural products and pharmacologically active agents. Derivatives of isoquinoline have been explored for their potential as antimicrobial, antitumor, and anti-inflammatory agents. Among these, 8-Hydroxyisoquinolin-1(2H)-one has emerged as a compound of interest due to its distinct chemical properties and promising biological profile.

In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds for therapeutic applications. 8-Hydroxyisoquinolin-1(2H)-one has been investigated for its potential role in modulating various biological pathways. Its structural features make it a versatile scaffold for further derivatization, enabling the creation of novel analogs with enhanced pharmacological properties.

One of the most compelling aspects of 8-Hydroxyisoquinolin-1(2H)-one is its ability to interact with biological targets in multiple ways. The hydroxyl group at the 8-position can participate in hydrogen bonding interactions, while the carbonyl group can engage in dipole-dipole interactions or form hydrogen bonds. These features make it an attractive candidate for designing molecules that can bind tightly to biological macromolecules such as enzymes and receptors.

Recent studies have highlighted the potential of 8-Hydroxyisoquinolin-1(2H)-one in the context of cancer therapy. Researchers have demonstrated that derivatives of this compound can exhibit inhibitory effects on various kinases and other enzymes involved in tumor progression. The ability to modulate these enzymatic activities suggests that 8-Hydroxyisoquinolin-1(2H)-one could be a valuable starting point for developing new anticancer agents.

Furthermore, the compound has shown promise in preclinical studies as a modulator of inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and cardiovascular conditions. By targeting inflammatory pathways, 8-Hydroxyisoquinolin-1(2H)-one and its derivatives may offer therapeutic benefits beyond their anticancer potential.

The synthesis of 8-Hydroxyisoquinolin-1(2H)-one involves multi-step organic reactions that typically require careful control of reaction conditions to ensure high yield and purity. The process often begins with the formation of the isoquinoline core through cyclization reactions, followed by functional group modifications to introduce the hydroxyl and carbonyl groups at specific positions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations.

The pharmacokinetic properties of 8-Hydroxyisoquinolin-1(2H)-one are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a drug candidate. Preliminary studies suggest that 8-Hydroxyisoquinolin-1(2H)-one exhibits reasonable bioavailability and metabolic stability, making it a promising candidate for further development.

In conclusion, 8-Hydroxyisoquinolin-1(2H)-one (CAS No. 1344148-46-4) represents a fascinating compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, combined with promising biological activities observed in preclinical studies, make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

1344148-46-4 (8-Hydroxyisoquinolin-1(2H)-one) 関連製品

- 2227905-78-2((3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid)

- 2580100-06-5(rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate)

- 1214232-46-8(2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide)

- 2138813-00-8(Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]-)

- 326014-15-7(3-(2Z)-3-(2,4-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene-1-phenylurea)

- 1871986-74-1({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)

- 1895315-36-2(2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine)

- 2139382-75-3(Nilotinib 3-Imidazolyl N-oxide)

- 2229503-88-0(Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate)

- 2091167-66-5(2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile)